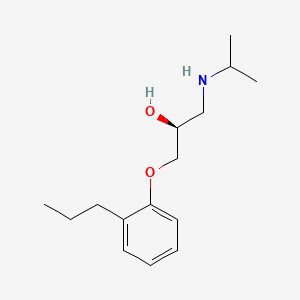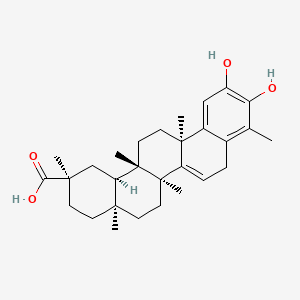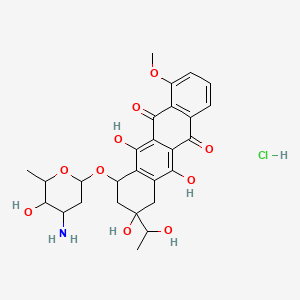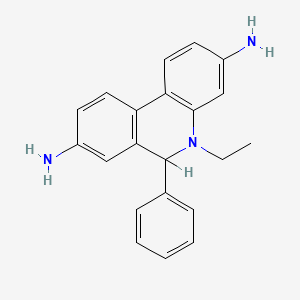
Dimetacrine
Descripción general
Descripción
Dimetacrine, also known as dimethacrine or acripamine, is a tricyclic antidepressant (TCA) with imipramine-like effects . It was used in Europe and formerly in Japan for the treatment of depression .
Molecular Structure Analysis
Dimetacrine has a molecular formula of C20H26N2 . Its structure includes a total of 50 bonds, 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aliphatic), and 1 tertiary amine (aromatic) .Aplicaciones Científicas De Investigación
Pharmacological Studies and Metabolism
Absorption, Distribution, and Excretion in Rats : Dimetacrine, a tricyclic compound distinct from most antidepressants due to its central hexagonal ring, has shown unique pharmacological properties like reserpine antagonism and central parasympathicolytic action. Studies have focused on its absorption, distribution, and excretion in rats, utilizing radiometric assays to determine its metabolic patterns (Ishitani, Saito, & Kitagawa, 1970).
Ultrastructural Distribution in Rat Cerebral Cortex : Research has also been conducted on the subcellular distribution of dimetacrine in the rat cerebral cortex, exploring its impact on synaptic regions and its interactions with central transmitters and related enzymes (Ishitani, Sato, Suga, & Kitagawa, 1972).
Comparative Studies
Cardiovascular Toxicities in Comparison with Other Antidepressants : Comparative studies have been done on the cardiovascular toxicities induced by dimetacrine in isolated guinea pig atria and anesthetized dogs, assessing its effects in relation to other tricyclic antidepressants like imipramine and amitriptyline (Kato, Noguchi, & Takagi, 1974).
Electron Microscopic Autoradiography in Rat Cerebral Cortex : Further investigation into the cellular distribution of H3-dimetacrine in rat cerebral cortex has been done using electron microscopic autoradiography, identifying significant autoradiographic activity in synaptic areas (Ishitani & Iwamoto, 1976).
Chemical Synthesis and Derivatives
- Synthesis and Properties of Sila-Analogues : Research into the synthesis, properties, and structural verification of Sila-Dimetacrin, a Sila-analogue of dimetacrine, and related compounds hasbeen conducted, providing insights into the chemical properties and potential applications of these analogues (Wiese, Tacke, & Wannagat, 1981).
Effects on Myocardial Contractility
- Impact on Myocardial Performance : Studies have been carried out to understand the effects of dimetacrine and its demethylated derivatives on myocardial performance, both in vitro and in vivo. These studies help in assessing the cardiovascular implications of dimetacrine, especially in patients with coronary disease (Biamino et al., 1975).
Potential Application in Neurodegenerative Disorders
- Inhibition of Beta-Amyloid Generation : Research on compounds like bis(7)-tacrine, related to dimetacrine, has shown promising results in reducing beta-amyloid generation, a key factor in Alzheimer's disease. This indicates potential applications of dimetacrine derivatives in treating neurodegenerative disorders (Fu et al., 2008).
Research on Related Compounds
- Study of Dimebon and Tacrine : Investigations into the neuroprotective effects of Dimebon and Tacrine, related to dimetacrine, have been conducted, suggesting their potential in mitigating the neurotoxic action of beta-amyloid in culture and influencing calcium channels, relevant for Alzheimer's disease research (Lermontova et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20/h5-8,10-13H,9,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQOGSFEJBUZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022941 | |
| Record name | Dimetacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimetacrine | |
CAS RN |
4757-55-5 | |
| Record name | Dimetacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4757-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimetacrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004757555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimetacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08996 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimetacrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimetacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O341NY501N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
155-156 | |
| Record name | Dimetacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08996 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




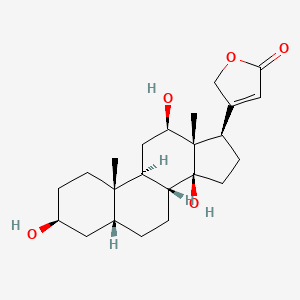

![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)
![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)

